molecular formula C22H25N3O4 B613657 (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone CAS No. 114645-18-0

(S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone

Cat. No. B613657
CAS RN: 114645-18-0
M. Wt: 395,46 g/mole
InChI Key: XVNSDMQUWVEYAL-DJAVKIJBSA-N
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Description

(S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone is a synthetic compound that has been used in scientific research for various purposes. It is a diazo ketone that is commonly used in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone is not well understood. However, it is believed to act as a carbene precursor, which can undergo various reactions to form new carbon-carbon and carbon-heteroatom bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone. However, it has been found to be non-toxic and stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

The main advantage of (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone is its versatility in organic synthesis. It can be used in a variety of reactions to form complex organic molecules. However, its use requires specialized equipment and expertise, and it can be hazardous if not handled properly.

Future Directions

There are several future directions for the use of (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone. One potential application is in the development of new pharmaceuticals, as it has been found to have potential as a drug precursor. It could also be used in the development of new chemical reactions and methodologies, as well as in the synthesis of natural products and other complex organic molecules. Additionally, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone involves several steps. The starting material is 4'-benzyloxyacetophenone, which is reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then treated with lithium diisopropylamide (LDA) to form the enolate, which is then reacted with (S)-N-Boc-amino acid chloride to form the desired product. Finally, the diazo group is introduced using diazomethane.

Scientific Research Applications

(S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone has been used in various scientific research applications. It has been found to be useful in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. It has also been used in the development of new chemical reactions and methodologies.

properties

IUPAC Name

tert-butyl N-[(2S)-4-diazo-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22(2,3)29-21(27)25-19(20(26)14-24-23)13-16-9-11-18(12-10-16)28-15-17-7-5-4-6-8-17/h4-12,14,19H,13,15H2,1-3H3,(H,25,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJFXSXAVBSADP-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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